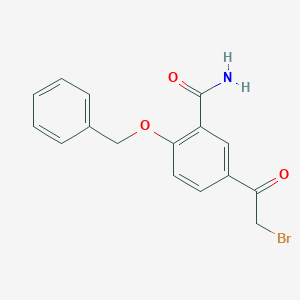

5-(Bromoacetyl)-2-(phenylmethoxy)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-bromoacetyl)-2-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c17-9-14(19)12-6-7-15(13(8-12)16(18)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQQESVFZAPODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993163 | |

| Record name | 2-(Benzyloxy)-5-(bromoacetyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72370-19-5 | |

| Record name | 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72370-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072370195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzyloxy)-5-(bromoacetyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromoacetyl)-2-(phenylmethoxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromoacetyl)-2-(phenylmethoxy)benzamide is a molecule of significant interest within synthetic chemistry, primarily recognized for its role as a key intermediate in the synthesis of the adrenergic receptor antagonist, Labetalol.[1][2] While its pharmacological properties are not extensively documented, its chemical structure, featuring a highly reactive bromoacetyl group and a benzamide scaffold, suggests a potential for specific biological interactions. This technical guide aims to provide an in-depth analysis of the putative mechanism of action of this compound, drawing upon established principles of chemical reactivity and the known biological activities of structurally related compounds. The inherent reactivity of the α-haloacetyl moiety strongly implies a mechanism involving covalent modification of biological macromolecules.[3][4] This document will explore this potential mechanism, discuss the broader pharmacological context of benzamide derivatives, and propose experimental strategies to elucidate the specific biological targets and signaling pathways that may be modulated by this compound.

Chemical Identity and Properties

This compound is an aromatic organic compound with the molecular formula C₁₆H₁₄BrNO₃. Its structure is characterized by a central benzamide ring, substituted with a bromoacetyl group at the 5-position and a phenylmethoxy (benzyloxy) group at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄BrNO₃ | [1] |

| Molecular Weight | 348.19 g/mol | [1] |

| CAS Number | 72370-19-5 | [1] |

| Appearance | Solid (predicted) | N/A |

| Key Functional Groups | Bromoacetyl, Benzamide, Phenylmethoxy Ether | N/A |

The Putative Core Mechanism of Action: Covalent Modification

The most prominent feature dictating the likely mechanism of action of this compound is the presence of the bromoacetyl group. This functional group is a potent electrophile, rendering the molecule susceptible to nucleophilic attack from amino acid residues within proteins. This interaction results in the formation of a stable, covalent bond between the compound and its biological target.

The primary nucleophiles in a biological system that are likely to react with a bromoacetyl moiety are the thiol groups of cysteine residues.[5] The sulfur atom in cysteine is a strong nucleophile at physiological pH, making it a prime target for alkylation by electrophilic compounds like this compound. Other nucleophilic residues, such as the imidazole ring of histidine or the ε-amino group of lysine, could also potentially react, but the reactivity with cysteine is generally favored.

This covalent and often irreversible inhibition of a target protein can lead to a prolonged pharmacological effect, as the biological activity of the protein is silenced until new protein is synthesized. This contrasts with non-covalent inhibitors, which exist in equilibrium with their target.

The Role of the Benzamide and Phenylmethoxy Scaffolds

While the bromoacetyl group serves as the reactive "warhead," the benzamide and phenylmethoxy moieties constitute the "guidance system," providing the necessary molecular recognition for the compound to bind to its specific target(s). These scaffolds can engage in a variety of non-covalent interactions, including hydrogen bonding, and hydrophobic interactions, which determine the affinity and selectivity of the compound for a particular protein binding pocket.

Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[6] The phenylmethoxy group, in particular, can influence the pharmacokinetic properties of the molecule, such as its lipophilicity and metabolic stability.

Synthetic Utility: An Intermediate in Labetalol Synthesis

A primary documented role of this compound is as a crucial intermediate in the multi-step synthesis of Labetalol, a drug used to treat high blood pressure.[1] Labetalol functions as an antagonist of both alpha and beta-adrenergic receptors.[4][7][8] It is important to note that the mechanism of action of Labetalol is distinct from the putative mechanism of its bromoacetyl-containing precursor. The synthesis involves further chemical transformations that replace the reactive bromoacetyl group with the pharmacophore responsible for adrenergic receptor antagonism.

References

- 1. Labetalol - Wikipedia [en.wikipedia.org]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. N-[(arylmethoxy)phenyl] carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides. Potent orally active leukotriene D4 antagonists of novel structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Labetalol. Current research and therapeutic status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacophorejournal.com [pharmacophorejournal.com]

5-(Bromoacetyl)-2-(phenylmethoxy)benzamide: A Technical Overview of a Key Synthetic Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide, a key chemical intermediate. While extensive research details its synthesis and utility in the production of pharmaceuticals, publicly available data on its specific biological activity is limited. This document summarizes the existing knowledge regarding its chemical properties, synthesis, and its role as a precursor to the antihypertensive drug Labetalol. Furthermore, it explores the compound's potential for biological activity based on its chemical structure.

Chemical Properties and Synthesis

This compound is a brominated aromatic compound with the molecular formula C16H14BrNO3 and a molecular weight of 348.19 g/mol .[1] Its structure features a reactive bromoacetyl group and a benzamide moiety, making it a versatile intermediate for organic synthesis.[2] The phenylmethoxy group enhances its solubility and stability, facilitating further chemical modifications.[2]

The synthesis of this compound typically involves the bromination of 5-acetyl-2-(phenylmethoxy)benzamide in a suitable solvent like chloroform.[3]

Role as a Synthetic Intermediate

The primary documented application of this compound is as a crucial intermediate in the synthesis of (R,R)-Labetalol.[1] Labetalol is a well-known antihypertensive agent that acts as a competitive antagonist at both α- and β-adrenergic receptors.

The synthesis of Labetalol from this intermediate is a multi-step process. A simplified representation of this synthetic connection is provided below.

References

5-(Bromoacetyl)-2-(phenylmethoxy)benzamide: An Unexplored Potential as a Covalent Modifier in Drug Discovery

For Immediate Release

[City, State] – November 7, 2025 – 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide, a substituted benzamide containing a reactive bromoacetyl group, presents a compelling yet largely unexplored scaffold for the development of targeted covalent inhibitors. While its utility as a key intermediate in the synthesis of pharmaceuticals, notably the antihypertensive agent Labetalol, is well-documented, its potential as a standalone covalent modifier for probing biological pathways and developing novel therapeutics remains a nascent field of investigation. This technical overview aims to consolidate the current, albeit limited, understanding of this molecule and outline a forward-looking perspective for its application in drug discovery, particularly for researchers, scientists, and drug development professionals.

Core Molecular Features and Covalent Potential

This compound (Molecular Formula: C₁₆H₁₄BrNO₃, CAS Number: 72370-19-5) possesses a distinct chemical architecture primed for covalent modification of protein targets.[1] The key to its reactivity lies in the α-bromoacetyl group, a well-established electrophilic "warhead" capable of forming stable covalent bonds with nucleophilic amino acid residues within protein binding pockets.

The primary mechanism of action for such a molecule involves the nucleophilic attack by amino acid side chains on the electrophilic carbon of the bromoacetyl moiety, leading to the displacement of the bromide leaving group and the formation of a permanent thioether or aminoether linkage. The most probable targets for this covalent interaction are the thiol group of cysteine residues and, to a lesser extent, the epsilon-amino group of lysine or the imidazole nitrogen of histidine.

Current State of Research: A Focus on Synthesis

Current publicly available scientific literature and patent filings predominantly describe this compound in the context of synthetic chemistry. It serves as a crucial building block in multi-step syntheses, where the bromoacetyl group facilitates the attachment of other molecular fragments.

dot

Caption: Synthetic pathway illustrating the role of this compound as an intermediate.

Despite its reactive potential, to date, there is a notable absence of published studies that specifically characterize this compound as a covalent probe or inhibitor for studying signaling pathways or for targeted drug discovery efforts. Consequently, there is no available quantitative data, such as IC50 or Ki values, against specific protein targets, nor are there established experimental protocols for its use in biochemical or cell-based assays for this purpose.

Future Directions: A Roadmap for Exploration

The structural features of this compound warrant a systematic investigation into its potential as a covalent modifier. The following outlines a potential research workflow to unlock its capabilities:

dot

Caption: Proposed workflow for evaluating this compound as a covalent modifier.

Experimental Protocols: A Starting Point

Researchers interested in exploring the potential of this compound could adapt established protocols for characterizing covalent inhibitors.

Table 1: Proposed Experimental Protocols

| Experiment | Methodology | Purpose |

| Target Engagement Assay (Mass Spectrometry) | Intact protein mass spectrometry or peptide mapping (LC-MS/MS) following incubation of a target protein with the compound. | To confirm covalent bond formation and identify the specific amino acid residue modified. |

| Enzyme Inhibition Assay | Standard kinase activity assays (e.g., ADP-Glo, LanthaScreen) with pre-incubation of the enzyme with the compound. | To determine the inhibitory potency (IC50) and the time-dependent nature of inhibition. |

| Cellular Target Engagement Assay | Competitive displacement assays using a known fluorescent probe for the target protein in live cells, or cellular thermal shift assays (CETSA). | To confirm that the compound can engage its target in a cellular context. |

| Proteome-Wide Selectivity Profiling | Activity-based protein profiling (ABPP) using a tagged version of the compound or competitive profiling against a broad-spectrum covalent probe. | To identify on-target and off-target interactions across the proteome. |

Conclusion

This compound stands as a molecule of untapped potential in the realm of covalent drug discovery. Its inherent reactivity, coupled with the well-regarded benzamide scaffold, suggests that it could be a valuable starting point for the development of potent and selective covalent inhibitors. The lack of current research in this area presents a significant opportunity for academic and industrial researchers to pioneer the investigation of this compound's biological activities. Future studies focused on target identification, biochemical and cellular characterization, and structural biology are essential to unlock the full therapeutic potential of this intriguing molecule.

References

Investigating the Electrophilicity of the Bromoacetyl Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bromoacetyl group is a key electrophilic moiety frequently employed in chemical biology and drug discovery. Its reactivity towards nucleophilic amino acid residues makes it a valuable tool for covalently modifying proteins, enabling the development of targeted covalent inhibitors and biochemical probes. This technical guide provides a comprehensive overview of the electrophilicity of the bromoacetyl group, including its reactivity with key amino acids, detailed experimental protocols for characterization, and its application in targeting signaling pathways.

Reactivity and Selectivity of the Bromoacetyl Group

The electrophilicity of the bromoacetyl group is primarily attributed to the electron-withdrawing nature of both the bromine atom and the adjacent carbonyl group. This electronic arrangement renders the α-carbon susceptible to nucleophilic attack. The reactivity of the bromoacetyl group is highly dependent on the nucleophilicity of the target residue and the reaction conditions, particularly pH.

The primary targets for bromoacetylation in a biological context are the side chains of cysteine, histidine, and lysine residues.

-

Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form. The reaction of a bromoacetyl group with a cysteine residue proceeds via an SN2 mechanism to form a stable thioether bond. This reaction is generally rapid and is often the desired outcome when designing covalent inhibitors targeting cysteine-rich regions of proteins.

-

Histidine: The imidazole side chain of histidine can also be alkylated by the bromoacetyl group. The reactivity is pH-dependent, as the nucleophilicity of the imidazole nitrogen is influenced by its protonation state.

-

Lysine: The ε-amino group of lysine is another potential target for the bromoacetyl group. Similar to histidine, the reactivity of lysine is pH-dependent, with the deprotonated amine being the reactive species.

The selectivity of the bromoacetyl group for these residues can be modulated by controlling the pH of the reaction. At physiological pH (around 7.4), the thiol group of cysteine (with a pKa typically around 8.5) exists in equilibrium with its more nucleophilic thiolate form, favoring its reaction with electrophiles. In contrast, the amino group of lysine (pKa ~10.5) is predominantly protonated and thus less reactive. This differential reactivity allows for a degree of selectivity towards cysteine residues under controlled pH conditions.

Quantitative Analysis of Bromoacetyl Group Reactivity

The electrophilicity of the bromoacetyl group can be quantified by determining the second-order rate constants for its reaction with various nucleophiles. These rate constants provide a direct measure of the reaction speed and are invaluable for comparing the reactivity of different electrophiles or the susceptibility of different nucleophiles to modification.

| Nucleophile (Amino Acid) | pH | Second-Order Rate Constant (k") (M⁻¹s⁻¹) | Notes |

| Cysteine (thiol) | 6.5 | Significantly higher than maleimide (2-3 orders of magnitude)[1] | The thiolate anion is the primary reactive species. |

| Cysteine (thiol) | 7.4 | High | Rate is dependent on the pKa of the specific cysteine residue. |

| Cysteine (thiol) | 9.0 | Very High[1] | At higher pH, the concentration of the more reactive thiolate anion increases. |

| Histidine (imidazole) | 7.4 | Moderate | Reactivity increases as the pH approaches and surpasses the pKa of the imidazole ring (~6.0). |

| Lysine (ε-amino) | 7.4 | Low | Reactivity is generally low at physiological pH due to the high pKa of the amino group. |

| Lysine (ε-amino) | >9.0 | Moderate to High | Reactivity increases significantly at higher pH values where the amino group is deprotonated. |

Note: The precise values of the rate constants can vary depending on the specific molecular context of the bromoacetyl group and the amino acid residue, as well as the experimental conditions (e.g., temperature, buffer composition). The data presented here are intended to provide a general overview of the relative reactivities.

Experimental Protocols

Synthesis of N-Bromoacetyl-Modified Peptides

A common application of the bromoacetyl group is in the modification of peptides to create probes or inhibitors.

Protocol:

-

Peptide Synthesis: Synthesize the desired peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.

-

Bromoacetylation:

-

Dissolve the purified peptide in a suitable buffer, such as 0.1 M sodium phosphate buffer, pH 7.5.

-

Add a 5- to 10-fold molar excess of bromoacetic anhydride or bromoacetyl bromide. The bromoacetylating agent should be dissolved in an organic solvent like dimethylformamide (DMF) or acetonitrile to minimize hydrolysis.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

-

Monitor the reaction progress using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Purification:

-

Quench the reaction by adding an excess of a small molecule thiol, such as dithiothreitol (DTT), if necessary.

-

Purify the N-bromoacetylated peptide using RP-HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

-

Quantify the peptide concentration using UV-Vis spectroscopy or amino acid analysis.

-

Kinetic Analysis of Bromoacetyl-Thiol Reaction by HPLC

This protocol allows for the determination of the second-order rate constant for the reaction between a bromoacetyl-containing compound and a thiol-containing molecule (e.g., cysteine or a cysteine-containing peptide).

Materials:

-

Bromoacetyl-containing compound of interest.

-

Thiol-containing compound (e.g., N-acetyl-L-cysteine).

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer at the desired pH).

-

Quenching solution (e.g., a high concentration of a different thiol, like DTT, or a strong acid).

-

RP-HPLC system with a C18 column and a UV detector.

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the bromoacetyl compound and the thiol compound in a suitable solvent (e.g., DMF or water).

-

Set up the Reaction:

-

Equilibrate the reaction buffer to the desired temperature.

-

Initiate the reaction by adding a known concentration of the bromoacetyl compound to the reaction buffer containing a known concentration of the thiol compound. The concentrations should be chosen to allow for a measurable reaction rate.

-

-

Time-Course Monitoring:

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution.

-

-

HPLC Analysis:

-

Analyze the quenched samples by RP-HPLC.

-

Monitor the decrease in the peak area of the reactants and/or the increase in the peak area of the product over time.

-

-

Data Analysis:

-

Plot the concentration of the remaining reactant (or the formed product) as a function of time.

-

Determine the initial reaction rate from the slope of the curve at time zero.

-

Calculate the second-order rate constant (k") using the rate law for a second-order reaction: Rate = k" [Bromoacetyl Compound] [Thiol Compound].

-

Kinetic Analysis using Stopped-Flow Spectroscopy

For very fast reactions, stopped-flow spectroscopy provides a powerful method for measuring reaction kinetics in the millisecond to second timescale.[2][3]

Principle:

Two solutions, one containing the bromoacetyl compound and the other the nucleophile, are rapidly mixed, and the reaction progress is monitored by observing changes in absorbance or fluorescence in a small observation cell immediately after mixing.[2][3]

Procedure:

-

Prepare Solutions: Prepare solutions of the bromoacetyl compound and the nucleophile in the desired buffer. At least one of the reactants or products must have a distinct absorbance or fluorescence signature.

-

Instrument Setup:

-

Set up the stopped-flow instrument with the appropriate syringes and observation cell.

-

Set the spectrophotometer or fluorometer to the wavelength of maximum absorbance or emission change.

-

-

Data Acquisition:

-

Load the reactant solutions into the drive syringes.

-

Initiate the mixing and data acquisition. The instrument will rapidly inject and mix the solutions, and the change in signal will be recorded over time.

-

-

Data Analysis:

-

The resulting kinetic trace (signal vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential) to extract the pseudo-first-order rate constant (kobs).

-

By performing the experiment at different concentrations of the nucleophile, a plot of kobs versus the nucleophile concentration can be generated. The slope of this plot will be the second-order rate constant (k").

-

Visualization of Concepts and Workflows

General Mechanism of Bromoacetylation

References

The Intricate Dance of Structure and Activity: A Technical Guide to Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the benzamide scaffold allows for fine-tuning of its physicochemical properties, leading to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroleptic effects. This technical guide delves into the core principles of the structure-activity relationship (SAR) of benzamide derivatives, providing a comprehensive overview of key structural modifications that influence their pharmacological profiles. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the design and development of novel benzamide-based therapeutics.

Anticancer Activity: Targeting Histone Deacetylases

A significant focus in the development of benzamide-based anticancer agents has been the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Overexpression of certain HDAC isoforms is a hallmark of many cancers, making them attractive therapeutic targets.

The general pharmacophore for benzamide-based HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group. The SAR of these derivatives is intricately linked to the nature of these three moieties.

-

Zinc-Binding Group (ZBG): The ortho-amino group on the benzamide ring is a critical feature, acting as a key hydrogen bond donor and chelating with the zinc ion in the active site of HDAC enzymes. Modifications at this position often lead to a significant loss of inhibitory activity.

-

Linker: The linker connects the ZBG to the cap group and its length and flexibility are crucial for optimal interaction with the enzyme's catalytic tunnel. Variations in the linker can influence isoform selectivity.

-

Cap Group: The cap group interacts with the surface of the enzyme, and its size and hydrophobicity can significantly impact potency and selectivity. Aromatic or heteroaromatic rings are common cap groups, and substitutions on these rings can be systematically varied to explore the SAR.

Table 1: Structure-Activity Relationship of Benzamide Derivatives as HDAC Inhibitors

| Compound ID | R1 (Linker Modification) | R2 (Cap Group Substitution) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Antiproliferative Activity (MCF-7) IC50 (µM) | Citation |

| MS-275 (Entinostat) | -(CH2)2-NH-CO- | Pyridin-3-yl | 930 | 950 | 1800 | - | [1] |

| 7j | -(CH2)3- | 4-aminophenyl | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | 4.6 | [2] |

| 9d | -(CH2)2-O- | 4-fluorophenyl | Equal to MS-275 | - | - | - | [3] |

| 5c | -(CH2)2- | 4-chlorophenyl | Moderate Inhibitor | - | - | - | [3] |

| 5d | -(CH2)2- | 4-methoxyphenyl | Moderate Inhibitor | - | - | - | [3] |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

A general method for the synthesis of N-substituted benzamide derivatives involves the coupling of a substituted benzoic acid with an appropriate amine. A common procedure is as follows:

-

Activation of Carboxylic Acid: The substituted benzoic acid is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) in an appropriate solvent (e.g., dichloromethane or DMF).

-

Amide Bond Formation: The desired amine is then added to the reaction mixture, and the reaction is stirred at room temperature or elevated temperature until completion.

-

Purification: The crude product is purified by standard techniques such as column chromatography or recrystallization to yield the pure N-substituted benzamide derivative. The structure of the synthesized compounds is typically confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.

The inhibitory activity of the synthesized compounds against specific HDAC isoforms can be determined using a fluorometric assay.

-

Reagents: Recombinant human HDAC enzyme, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, and assay buffer.

-

Procedure:

-

The HDAC enzyme is incubated with the test compound at various concentrations in the assay buffer.

-

The fluorogenic substrate is added to initiate the reaction.

-

The reaction is allowed to proceed for a specific time at 37°C.

-

A developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., TSA) is added to terminate the reaction and cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

The fluorescence is measured using a microplate reader (excitation ~355 nm, emission ~460 nm).

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[4]

-

The antiproliferative activity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Caption: Workflow for the synthesis and evaluation of benzamide-based HDAC inhibitors.

Anti-inflammatory Activity

Benzamide derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and proteases.

The SAR of anti-inflammatory benzamides often revolves around the nature and position of substituents on the benzamide core. For instance, the presence of a hydroxyl group at the ortho position of the benzoic acid moiety is a common feature in many active compounds.

Table 2: Anti-inflammatory Activity of Benzamide Derivatives

| Compound ID | R1 | R2 | R3 | In Vitro Assay | IC50 (µg/mL) | In Vivo Assay | % Inhibition of Edema | Citation |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 1 | H | Br | H | Proteinase Inhibition | 40-70 | - | - | [8] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 2 | H | Br | H | Proteinase Inhibition | 40-70 | - | - | [8] |

| Benzimidazole derivative B2 | - | - | - | Luminol-enhanced chemiluminescence | < Ibuprofen | Carrageenan-induced paw edema | Comparable to Diclofenac | |

| Benzimidazole derivative B4 | - | - | - | Luminol-enhanced chemiluminescence | < Ibuprofen | Carrageenan-induced paw edema | Comparable to Diclofenac | |

| Benzimidazole derivative B7 | - | - | - | Luminol-enhanced chemiluminescence | < Ibuprofen | - | - | |

| Benzimidazole derivative B8 | - | - | - | Luminol-enhanced chemiluminescence | < Ibuprofen | Carrageenan-induced paw edema | Comparable to Diclofenac |

Note: Specific IC50 values and % inhibition were not always provided in a comparable format across studies. "-" indicates data not available.

Experimental Protocols

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, a hallmark of inflammation.[9][10]

-

Reaction Mixture: A reaction mixture containing the test compound, a protein solution (e.g., bovine serum albumin or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4) is prepared.

-

Incubation: The mixture is incubated at a physiological temperature (e.g., 37°C) for a short period.

-

Heat-Induced Denaturation: The mixture is then heated to a higher temperature (e.g., 70°C) to induce protein denaturation.

-

Turbidity Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test sample with that of a control.

This assay measures the ability of a compound to inhibit the activity of proteases, which are involved in the inflammatory process.[8]

-

Enzyme and Substrate: A protease enzyme (e.g., trypsin) and its substrate (e.g., casein) are used.

-

Incubation: The enzyme is pre-incubated with the test compound at various concentrations.

-

Reaction Initiation: The substrate is added to start the enzymatic reaction, and the mixture is incubated at 37°C.

-

Reaction Termination: The reaction is stopped by adding a precipitating agent (e.g., trichloroacetic acid).

-

Measurement of Product: The amount of undigested substrate or the product of the reaction is quantified, often spectrophotometrically.

-

IC50 Determination: The IC50 value is calculated from the dose-response curve.

This is a classic in vivo model to evaluate the anti-inflammatory activity of compounds.[8][11][12][13][14]

-

Animal Model: Wistar rats are typically used.

-

Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., diclofenac sodium) is administered to the animals, usually orally or intraperitoneally.

-

Induction of Edema: After a specific time, a phlogistic agent (e.g., 1% carrageenan solution) is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Caption: General workflow for the evaluation of anti-inflammatory benzamide derivatives.

Antimicrobial Activity

Benzamide derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The SAR in this class is highly dependent on the nature of the substituents on both the benzoyl and the aniline (or other amine) portions of the molecule.

Table 3: Antimicrobial Activity of Benzamide Derivatives

| Compound ID | Target Organism | Assay Method | MIC (µg/mL) | Citation |

| 8i | Gram-positive & Gram-negative bacteria | Not specified | - | [15] |

| 9 | Gram-positive & Gram-negative bacteria | Not specified | - | [15] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Gram-positive bacteria | Broth Microdilution | 2500-5000 | [8] |

| Benzodioxane-benzamide derivative | Multidrug-resistant S. aureus | Not specified | Promising | [16] |

| Benzodioxane-benzamide derivative | Mutated E. coli | Not specified | Promising | [16] |

Note: MIC values are often reported as ranges, and specific values for individual compounds were not consistently available in the summarized literature. "-" indicates data not available.

Experimental Protocols

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][17][18][19][20]

-

Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[2][3][15][21][22]

-

Inoculum Preparation: A standardized inoculum of the test bacterium is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disk Application: Paper disks impregnated with a specific concentration of the test compound are placed on the agar surface.

-

Incubation: The plate is incubated under suitable conditions.

-

Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, called the zone of inhibition, will appear around the disk. The diameter of this zone is measured.

-

Interpretation: The size of the zone of inhibition is used to classify the organism as susceptible, intermediate, or resistant to the antimicrobial agent based on standardized charts.

Caption: Workflow for antimicrobial susceptibility testing of benzamide derivatives.

Neuroleptic Activity: Targeting Dopamine and Serotonin Receptors

Substituted benzamides are a well-established class of atypical antipsychotic drugs. Their mechanism of action primarily involves antagonism of dopamine D2 and serotonin 5-HT2A receptors. The SAR of these compounds is highly sensitive to the nature of the substituents on the benzamide ring and the N-substituent.

Table 4: Receptor Binding Affinities of Neuroleptic Benzamide Derivatives

| Compound ID | Receptor | Binding Affinity (Ki, nM) | Citation |

| Amisulpride | Dopamine D2 | - | [18][23] |

| Nemonapride | Dopamine D2 | - | [18] |

| Fallypride | Dopamine D2 | 0.03 | [24] |

| Mazapertine (6) | Dopamine D2 | High | [25] |

| Mazapertine (6) | Serotonin 5-HT1A | High | [25] |

| Mazapertine (6) | Adrenergic alpha1 | High | [25] |

| Compound 67 | Dopamine D2 | High | [25] |

Note: "-" indicates that while the compound is known to have affinity, specific Ki values were not provided in the summarized sources.

Experimental Protocols

This assay is used to determine the affinity of a compound for a specific receptor.[25][26][27][28][29]

-

Receptor Preparation: Membranes from cells expressing the receptor of interest (e.g., dopamine D2 receptor) are prepared.

-

Radioligand: A radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) with high affinity and specificity for the receptor is used.

-

Competition Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Ki Calculation: The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, is calculated from the competition curve.

Caption: Key structural features influencing the neuroleptic activity of benzamides.

Conclusion

The structure-activity relationship of benzamide derivatives is a rich and complex field, offering vast opportunities for the development of new therapeutic agents. This guide has provided a foundational understanding of the key structural modifications that govern the anticancer, anti-inflammatory, antimicrobial, and neuroleptic activities of this versatile scaffold. The detailed experimental protocols and workflow diagrams are intended to equip researchers with the necessary tools to design, synthesize, and evaluate novel benzamide derivatives with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular targets and mechanisms of action continues to evolve, the rational design of next-generation benzamide-based drugs holds immense promise for addressing a wide range of unmet medical needs.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. hardydiagnostics.com [hardydiagnostics.com]

- 3. asm.org [asm.org]

- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. innpharmacotherapy.com [innpharmacotherapy.com]

- 11. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. inotiv.com [inotiv.com]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biolabtests.com [biolabtests.com]

- 16. medwinpublishers.com [medwinpublishers.com]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cgspace.cgiar.org [cgspace.cgiar.org]

- 21. microbenotes.com [microbenotes.com]

- 22. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 23. Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 25. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 28. researchgate.net [researchgate.net]

- 29. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenylmethoxy Group: A Linchpin in Compound Activity and Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylmethoxy, or benzyloxy, group is a common structural motif in organic chemistry, frequently employed as a protecting group for alcohols and phenols. However, its role extends far beyond synthetic intermediacy. As an integral part of a final active compound, the phenylmethoxy group exerts a profound influence on biological activity, modulating a compound's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the multifaceted roles of the phenylmethoxy group in compound activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The Phenylmethoxy Group's Influence on Biological Activity

The introduction of a phenylmethoxy group into a molecule can significantly alter its interaction with biological targets. This is primarily due to its unique combination of steric bulk, lipophilicity, and potential for specific intermolecular interactions.

Modulation of Receptor and Enzyme Interactions

The bulky and lipophilic nature of the benzyloxy group can enhance binding affinity to hydrophobic pockets within enzymes and receptors. The aromatic ring can participate in π-π stacking interactions with aromatic residues in the binding site, further stabilizing the ligand-target complex.

Monoamine Oxidase B (MAO-B) Inhibition:

A prominent example of the phenylmethoxy group's importance is in the design of selective MAO-B inhibitors, which are crucial for the treatment of neurodegenerative diseases like Parkinson's disease. The presence of a benzyloxy group, particularly at the 5-position of an indole ring, has been shown to be critical for potent and selective MAO-B inhibition. This is attributed to the increased hydrophobicity it confers, which is favorable for binding to the active site of MAO-B.[1]

One of the most potent inhibitors in a study of indolyl methylamines was N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73), with a Ki value of 0.75 ± 0.15 nM for MAO-B.[1] This represents a selectivity of 1066-fold for MAO-B over MAO-A.[1]

Chalcone derivatives bearing a benzyloxy group have also demonstrated significant and selective MAO-B inhibitory activity. In one study, the most potent compound, a benzyloxy chalcone derivative, exhibited an IC50 value of 0.067 μM for human MAO-B (hMAO-B).[2] Structure-activity relationship (SAR) studies revealed that the para-position of the benzyloxy group on the B-ring of the chalcone scaffold is crucial for enhanced MAO-B inhibition.[2]

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for MAO-B | Reference |

| N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) | MAO-B | - | 0.00075 ± 0.00015 | 1066 | |

| Benzyloxy Chalcone (B10) | hMAO-B | 0.067 | 0.030 ± 0.001 | 504.791 | [2] |

| Benzyloxy Chalcone (B15) | hMAO-B | 0.120 | 0.033 ± 0.001 | 287.600 | [2] |

| 3-(benzyloxy)bromobenzene (9e) | hMAO-B | 0.35 | - | >285.7 | |

| 3-(benzyloxy)benzaldehyde (10e) | hMAO-B | 0.19 | - | 146.8 | [3] |

Table 1: Quantitative Data for Phenylmethoxy-Containing MAO-B Inhibitors

Anticancer Activity

The phenylmethoxy group is also a key pharmacophore in the development of novel anticancer agents. Its presence can enhance cytotoxicity against various cancer cell lines.

Quinobenzothiazine Derivatives:

In a series of quinobenzothiazine derivatives, substitution with a benzyloxy moiety at the C-11 position was found to be crucial for anticancer activity.[4] The compound 11-benzyloxy-5-methyl-12H-quino[3,4-b][1][2]benzothiazinium chloride (4l) demonstrated remarkable activity against human glioblastoma SNB-19, lung adenocarcinoma A549, and breast cancer T47D cell lines, with IC50 values ranging from 5.3 to 9.3 µM.[4] Notably, these compounds showed no cytotoxic effect on normal human dermal fibroblasts.[4]

Benzyloxybenzaldehyde Derivatives:

Derivatives of benzyloxybenzaldehyde have also been investigated for their anticancer properties. For instance, 2-(benzyloxy)-3-methoxybenzaldehyde has shown anti-proliferative activity in HL-60 leukemia cancer cells.[5]

| Compound | Cell Line | IC50 (µM) | Reference |

| 11-benzyloxy-5-methyl-12H-quino[3,4-b][1][2]benzothiazinium chloride (4l) | SNB-19 (Glioblastoma) | 5.3 | [4] |

| A549 (Lung Adenocarcinoma) | 8.9 | [4] | |

| T47D (Breast Cancer) | 6.8 | [4] |

Table 2: Anticancer Activity of a Phenylmethoxy-Containing Quinobenzothiazine Derivative

Antiviral Activity

The phenylmethoxy group has been incorporated into various scaffolds to develop agents with antiviral properties, including activity against influenza and human immunodeficiency virus (HIV).

Dihydro-alkyloxy-benzyl-oxopyrimidines (DABOs):

A series of novel dihydro-alkyloxy-benzyl-oxopyrimidine derivatives were synthesized and evaluated for their activity against influenza virus. One of the most promising lead compounds, 4a3, which contains a benzyloxy group, exhibited broad activity against influenza A (H1N1 and H3N2 subtypes) and influenza B viruses, with EC50 values of 9 µM, 18 µM, and 33 µM, respectively.[6]

| Compound | Virus Strain | EC50 (µM) | Reference |

| 4a3 | Influenza A/H1N1 | 9 | [6] |

| Influenza A/H3N2 | 18 | [6] | |

| Influenza B | 33 | [6] |

Table 3: Antiviral Activity of a Phenylmethoxy-Containing DABO Derivative

Pharmacokinetic Profile: The Role of Lipophilicity

The phenylmethoxy group, being lipophilic, can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While specific ADME data for a wide range of phenylmethoxy-containing compounds are not extensively compiled, general principles of pharmacokinetics can be applied.

-

Absorption: Increased lipophilicity can enhance absorption across biological membranes, such as the gastrointestinal tract, potentially improving oral bioavailability.

-

Distribution: The lipophilic nature of the benzyloxy group may lead to increased distribution into tissues and a higher volume of distribution. It can also facilitate crossing the blood-brain barrier, which is a desirable property for drugs targeting the central nervous system, such as MAO-B inhibitors.[1]

-

Metabolism: The benzyl group can be a site of metabolism, often through hydroxylation of the aromatic ring or cleavage of the ether linkage. This metabolic vulnerability needs to be considered during drug design.

-

Excretion: The overall lipophilicity of the molecule will influence its primary route of excretion. More lipophilic compounds are often metabolized to more polar derivatives before being excreted.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating compounds containing a phenylmethoxy group.

Synthesis of Benzyloxy-Containing Compounds

General Procedure for the Synthesis of Benzyloxy Chalcones:

This procedure is based on the Claisen-Schmidt condensation reaction.

-

Dissolve equimolar amounts of an appropriately substituted acetophenone and a benzyloxy-substituted benzaldehyde in ethanol.

-

Add a catalytic amount of a base, such as aqueous sodium hydroxide, dropwise to the stirred solution at room temperature.

-

Continue stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the crude chalcone.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Assays

MAO-B Inhibition Assay (Fluorometric):

This assay measures the ability of a compound to inhibit the activity of monoamine oxidase B.

-

Reagents and Materials:

-

Human recombinant MAO-B enzyme

-

MAO-B substrate (e.g., a luminogenic substrate)

-

Luciferin detection reagent

-

Test compound dissolved in DMSO

-

96-well white plates

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Incubate the human recombinant MAO-B enzyme with various concentrations of the test compound (or vehicle control) in a 96-well plate for a predefined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the MAO-B substrate.

-

Incubate the reaction mixture for 1 hour at 37°C.

-

Stop the reaction and generate a luminescent signal by adding the luciferin detection reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

MTT Assay for Anticancer Activity (Cell Viability):

This colorimetric assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., SNB-19, A549, T47D)

-

Cell culture medium and supplements

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

-

96-well clear plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Plaque Reduction Assay for Antiviral Activity:

This assay measures the ability of a compound to inhibit the cytopathic effect of a virus.

-

Reagents and Materials:

-

Host cell line susceptible to the virus (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus)

-

Virus stock

-

Cell culture medium

-

Test compound

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Crystal violet staining solution

-

-

Procedure:

-

Seed the host cells in 6-well plates and grow to confluency.

-

Pre-incubate the cells with different concentrations of the test compound for a short period.

-

Infect the cells with a known amount of virus.

-

After an adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Fix the cells (e.g., with formalin) and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 value, the concentration that reduces the number of plaques by 50%.

-

Signaling Pathways and Workflow Visualizations

To illustrate the context in which phenylmethoxy-containing compounds exert their effects, the following diagrams, generated using the DOT language, depict a representative signaling pathway and experimental workflows.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. It is frequently dysregulated in cancer, making it a key target for anticancer drug development. Many kinase inhibitors target components of this pathway. A phenylmethoxy-containing compound could be designed to inhibit kinases such as MEK or ERK.

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow: MAO-B Inhibition Assay

The following diagram illustrates the key steps in determining the inhibitory activity of a phenylmethoxy-containing compound against MAO-B.

Caption: Workflow for an MAO-B inhibition assay.

Experimental Workflow: Anticancer Cell Viability (MTT) Assay

This diagram outlines the process for assessing the cytotoxic effects of a phenylmethoxy-containing compound on cancer cells.

Caption: Workflow for an MTT cell viability assay.

Conclusion

The phenylmethoxy group is a versatile and impactful functional group in drug design and development. Its role transcends that of a simple protecting group, actively contributing to the biological activity of a wide range of compounds. By modulating lipophilicity, steric interactions, and specific binding events, the benzyloxy group can significantly enhance the potency and selectivity of enzyme inhibitors, anticancer agents, and antiviral drugs. A thorough understanding of its structure-activity relationships and pharmacokinetic implications is essential for medicinal chemists aiming to leverage this valuable moiety in the design of novel therapeutics. The experimental protocols and workflows provided herein offer a practical guide for the synthesis and evaluation of compounds featuring the phenylmethoxy group, facilitating further research and development in this promising area.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. chondrex.com [chondrex.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Plasma pharmacokinetics and metabolism of the antitumour drug candidate 2'-benzoyloxycinnamaldehyde in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide for Enzyme Inhibition Studies

This technical guide provides a comprehensive overview of 5-(bromoacetyl)-2-(phenylmethoxy)benzamide, a molecule of interest in the field of enzyme inhibition and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Introduction

This compound is a synthetic organic compound with the molecular formula C16H14BrNO3.[1] Its structure features a reactive bromoacetyl group, which is a key functional moiety for potential covalent interactions with biological macromolecules.[2][3] This compound is primarily known as a crucial intermediate in the synthesis of Labetalol, a potent α- and β-adrenergic receptor antagonist used in the treatment of hypertension.[1][4][5] While direct studies on the enzyme inhibition profile of this compound are not extensively documented in publicly available literature, its chemical structure and the known activities of its analogs suggest a strong potential for use in enzyme inhibition studies.

The presence of the electrophilic bromoacetyl group makes it a candidate for an irreversible inhibitor, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of enzymes. This mechanism of action is characteristic of many potent enzyme inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 72370-19-5 | [1] |

| Molecular Formula | C16H14BrNO3 | [1] |

| Molecular Weight | 348.19 g/mol | [1] |

| Appearance | Pale yellow to off-white solid | [3] |

| Solubility | Sparingly soluble in water | [3] |

| Storage | Store at 2-8°C under an inert atmosphere | [6] |

Synthesis

The synthesis of this compound is typically achieved through the bromination of 5-acetyl-2-(phenylmethoxy)benzamide.

A general synthetic protocol is as follows:

-

Dissolve 5-acetyl-2-(phenylmethoxy)benzamide in a suitable organic solvent, such as chloroform.

-

Heat the solution to reflux.

-

Add bromine dropwise to the refluxing solution.

-

Continue refluxing until the reaction is complete, which can be monitored by the disappearance of the bromine color.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Potential for Enzyme Inhibition

While direct experimental data on the enzyme inhibition of this compound is scarce, its potential as an enzyme inhibitor can be inferred from its structural features and the known activities of related compounds.

Mechanism of Action: Covalent Inhibition

The bromoacetyl group is a highly reactive electrophile. This functional group can react with nucleophilic amino acid residues at the active site of an enzyme, leading to the formation of a stable covalent bond. This type of inhibition is often irreversible.

Potential Enzyme Targets

Based on the known biological activity of its structural analog, 5-(bromoacetyl)-2-hydroxybenzamide, and its role as a precursor to Labetalol, potential enzyme targets for this compound can be hypothesized.

-

Monoamine Oxidase (MAO): 5-(Bromoacetyl)-2-hydroxybenzamide has been reported to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters.[7] It is plausible that the phenylmethoxy derivative could exhibit similar activity.

-

Cyclooxygenases (COX): The salicylamide scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The related compound, 5-(bromoacetyl)salicylamide, is known to inhibit Prostaglandin G/H synthase 1 (COX-1).

-

Adrenergic Receptors: As the direct precursor to Labetalol, a known antagonist of α- and β-adrenergic receptors, it is conceivable that this compound may have some affinity for these receptors, potentially acting as an irreversible antagonist due to its reactive bromoacetyl group.

Experimental Protocols for Enzyme Inhibition Studies

The following are generalized protocols that can be adapted for studying the inhibitory effects of this compound on a target enzyme.

General Enzyme Inhibition Assay

This protocol describes a typical workflow for determining the inhibitory activity of the compound.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the target enzyme in an appropriate buffer at a specified concentration.

-

Prepare a stock solution of the enzyme's substrate.

-

-

Assay Procedure:

-

In a microplate, add the enzyme solution to each well.

-

Add varying concentrations of the inhibitor (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 15, 30, 60 minutes) to allow for potential covalent modification.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To further characterize the inhibition, perform kinetic studies by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the rate of inactivation (kinact) for irreversible inhibitors.

-

Potential Impact on Signaling Pathways

Given its role as a precursor to Labetalol, it is relevant to consider the signaling pathways modulated by the ultimate targets of Labetalol, the adrenergic receptors. Inhibition of these receptors would impact downstream signaling cascades.

Adrenergic Receptor Signaling

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like epinephrine and norepinephrine. Labetalol's antagonist activity at α1, β1, and β2 receptors would lead to the following effects:

-

α1-Adrenergic Receptor Blockade: Prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation.

-

β1 and β2-Adrenergic Receptor Blockade: Prevents the activation of adenylyl cyclase, leading to reduced production of cyclic AMP (cAMP) and decreased protein kinase A (PKA) activity. In the heart (predominantly β1), this results in decreased heart rate, contractility, and cardiac output. In other tissues (β2), it can lead to bronchoconstriction and effects on metabolism.

Conclusion

This compound is a molecule with significant, yet largely unexplored, potential in the field of enzyme inhibition. Its reactive bromoacetyl moiety suggests a mechanism of irreversible covalent inhibition, a desirable characteristic for certain therapeutic applications. While its primary documented role is as an intermediate in the synthesis of Labetalol, the biological activities of its analogs and the nature of its chemical structure warrant further investigation into its own pharmacological profile. The experimental protocols and mechanistic hypotheses presented in this guide provide a framework for researchers to explore the enzyme inhibitory properties of this compound and to potentially uncover novel therapeutic applications. Future studies should focus on screening this compound against a panel of enzymes, particularly those with nucleophilic active site residues, to identify specific targets and to quantify its inhibitory potency.

References

- 1. This compound | 72370-19-5 [chemicalbook.com]

- 2. 72370-19-5(5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide) | Kuujia.com [kuujia.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Labetalol Mechanism of Action: How Does Labetalol Work? - GoodRx [goodrx.com]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. 5-Bromoacetyl salicylamide | 73866-23-6 [chemicalbook.com]

- 7. 5-(Bromoacetyl)-2-hydroxybenzamide | 73866-23-6 | FB38913 [biosynth.com]

An In-Depth Technical Guide to 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromoacetyl)-2-(phenylmethoxy)benzamide is a synthetic organic compound featuring a benzamide core functionalized with a reactive bromoacetyl group and a protective phenylmethoxy (benzyloxy) group.[1][2] While primarily documented as a key intermediate in the synthesis of the antihypertensive drug Labetalol, its structural motifs—the benzamide scaffold and the electrophilic bromoacetyl group—suggest significant potential for broader applications in drug discovery, particularly as a covalent inhibitor.[1]

The benzamide and structurally related salicylamide classes of compounds are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors. The presence of the bromoacetyl moiety introduces a "warhead" capable of forming covalent bonds with nucleophilic residues (such as cysteine and lysine) in the active sites of target proteins, leading to irreversible inhibition. This guide explores the chemical properties, synthesis, and the compelling, albeit largely unexplored, potential of this compound as a tool for developing novel covalent therapeutics, with a particular focus on its prospective role as a covalent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1).

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties and synthesis of this compound is fundamental for its application in drug discovery research.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions for its synthesis, purification, and use in biological assays.

| Property | Value | Reference(s) |

| CAS Number | 72370-19-5 | [1] |

| Molecular Formula | C₁₆H₁₄BrNO₃ | [1] |

| Molecular Weight | 348.19 g/mol | [1] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 150-152 °C | [1] |

| Boiling Point (Predicted) | 493.3 ± 45.0 °C | [1] |

| Density (Predicted) | 1.465 ± 0.06 g/cm³ | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [1] |

| Storage Temperature | Refrigerator | [1] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 5-acetylsalicylamide. The first step involves the protection of the phenolic hydroxyl group via benzylation to yield 5-acetyl-2-(phenylmethoxy)benzamide. The subsequent step is the bromination of the acetyl group to introduce the reactive bromoacetyl moiety.

Proposed Biological Activity and Mechanism of Action: A Focus on Covalent PARP1 Inhibition

While direct biological activity data for this compound is limited, its chemical structure strongly suggests a potential role as a covalent inhibitor. The bromoacetyl group is a well-established electrophilic warhead that can react with nucleophilic amino acid residues.

The Rationale for Targeting PARP1

Poly(ADP-ribose) polymerase-1 (PARP1) is a key enzyme in the DNA damage response pathway, primarily involved in the repair of single-strand breaks.[3] Inhibition of PARP1 has emerged as a successful therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Many existing PARP1 inhibitors are benzamide-based and target the nicotinamide binding site of the enzyme.[4]

Given that this compound possesses a benzamide core, it is plausible that it could also bind to the PARP1 active site. The presence of the bromoacetyl group could then facilitate covalent modification of a nearby nucleophilic residue, leading to irreversible inhibition.

Proposed Mechanism of Covalent Inhibition

The catalytic domain of PARP1 contains several amino acid residues that could serve as nucleophilic targets for the bromoacetyl group of this compound. Notably, lysine and cysteine residues have been identified within or near the active site.[3][5][6]

The proposed mechanism involves two steps:

-

Non-covalent Binding: The benzamide scaffold of the compound initially binds non-covalently within the nicotinamide-binding pocket of the PARP1 catalytic domain.

-

Covalent Modification: The electrophilic bromoacetyl group is then positioned in proximity to a nucleophilic residue (e.g., the ε-amino group of a lysine or the thiol group of a cysteine). A nucleophilic attack from the amino acid side chain onto the α-carbon of the bromoacetyl group results in the displacement of the bromide ion and the formation of a stable covalent bond. This irreversible modification would permanently block the active site and inhibit PARP1 activity.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of 5-Acetyl-2-(phenylmethoxy)benzamide (Precursor)

Materials:

-

5-Acetylsalicylamide

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of 5-acetylsalicylamide in acetone, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 5-acetyl-2-(phenylmethoxy)benzamide.

-

Characterize the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Synthesis of this compound

Materials:

-

5-Acetyl-2-(phenylmethoxy)benzamide

-

Bromine (Br₂)

-

Chloroform

-

Ethanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve 5-acetyl-2-(phenylmethoxy)benzamide (10.0 g, 37.1 mmol) in chloroform and bring the solution to reflux.

-

Add a portion of bromine (1.98 g, 12.4 mmol) to the refluxing solution.

-

Allow the solution to cool to room temperature. The bromine color should disappear within approximately 10 minutes.

-

Add a second portion of bromine and wait for the color to discharge.

-

Add a third portion of bromine and reflux the solution for an additional 10 minutes.

-

Allow the flask to cool to room temperature and then place it in a freezer overnight to facilitate crystallization.

-

Remove the solvent in vacuo.

-

Crystallize the residue from ethanol to yield the final product, this compound.

-

Characterize the product by NMR, MS, and melting point analysis to confirm its structure and purity.

In Vitro PARP1 Inhibition Assay (General Protocol)

Several methods can be employed to assess the inhibitory activity of the compound against PARP1. A common method is an ELISA-based assay that measures the amount of poly(ADP-ribose) (PAR) produced.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD⁺ (substrate)

-

Histone H1 (PAR acceptor protein)

-

Anti-PAR antibody

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the secondary antibody enzyme (e.g., TMB)

-

Assay buffer

-

Wash buffer

-

Stop solution

-

Microplate reader

Procedure:

-

Coat a 96-well plate with Histone H1 and incubate overnight.

-

Wash the plate to remove unbound histone.

-

Prepare a reaction mixture containing assay buffer, activated DNA, and the test compound (this compound) at various concentrations. Include a positive control (a known PARP1 inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO).

-

Add recombinant PARP1 enzyme to the wells.

-

Initiate the reaction by adding NAD⁺.

-

Incubate the plate at 37 °C for a specified time (e.g., 60 minutes) to allow for the PARylation reaction.

-

Wash the plate to remove unreacted components.

-

Add the anti-PAR antibody and incubate to allow binding to the newly synthesized PAR chains.

-

Wash the plate and add the enzyme-conjugated secondary antibody.

-